molecular formula C35H52N6O6 B141981 h-Lys-leu-val-phe-phe-oh CAS No. 153247-40-6

h-Lys-leu-val-phe-phe-oh

Cat. No. B141981
M. Wt: 652.8 g/mol
InChI Key: SICITCLFXRGKJW-IIZANFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide sequence h-Lys-Leu-Val-Phe-Phe-OH, also known as KLVFF, is a fragment of the Aβ40 polypeptide and is a well-studied model for amyloid protein formation . It is also known as β-Amyloid (16-20) and has been used in the formation of supramolecular hydrogel biomaterials .


Synthesis Analysis

The synthesis of peptides like KLVFF can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The exact synthesis process for KLVFF is not specified in the retrieved papers.


Molecular Structure Analysis

The structure of KLVFF and similar peptides is determined by the self-assembly of the peptide sequences. For example, the uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials . The exact molecular structure of KLVFF is not specified in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving KLVFF are primarily related to its ability to self-assemble into various structures. For instance, the uncapped tripeptide D Phe-Phe-Leu can self-assemble to yield supramolecular hydrogel biomaterials . The exact chemical reactions involving KLVFF are not specified in the retrieved papers.

Scientific Research Applications

Peptide Synthesis and Applications

  • The synthesis and properties of amino acid esters, including those with components similar to h-Lys-leu-val-phe-phe-oh, have been extensively researched. For instance, Cho and Haynes (1985) explored the serum-catalyzed hydrolysis of metronidazole amino acid esters, revealing insights into the chemical lability of ester bonds in such compounds (Cho & Haynes, 1985).

Receptor Binding Studies

  • Studies like those by Navolotskaya et al. (2001) have shown that synthetic peptides, including fragments like h-Val-Lys-Gly-Phe-Tyr-OH, bind to non-opioid receptors for β-endorphin on T lymphocytes, suggesting potential immunological applications (Navolotskaya et al., 2001).

Enzyme Inhibition Studies

  • Peptides containing amino acid sequences similar to h-Lys-leu-val-phe-phe-oh have been used to study enzyme inhibition. Mito et al. (1996) isolated peptides from swine hemoglobin, demonstrating their potential as inhibitors of angiotensin I-converting enzyme (Mito et al., 1996).

Protein and Peptide Cleavage

  • Research by Krystek et al. (2009) on the cleavage of peptides at glycine residues by alkaline mercuric oxycyanide indicates that peptides with compositions like h-Lys-leu-val-phe-phe-oh could be useful in studying peptide bond stability and reactivity (Krystek et al., 2009).

Immunological Methods

  • The use of soluble peptides in immunological methods, as studied by Bednarek et al. (1991), suggests applications for peptides like h-Lys-leu-val-phe-phe-oh in the sensitization of target cells in immunological assays (Bednarek et al., 1991).

Future Directions

The future directions for research on KLVFF and similar peptides are likely to involve further exploration of their self-assembly properties and potential applications in nanomedicine. For instance, molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICITCLFXRGKJW-IIZANFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-Lys-leu-val-phe-phe-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Kobayakawa, C Azuma, Y Watanabe… - The Journal of …, 2021 - ACS Publications
Improved methods of convergent synthesis for peptidomimetic utilizing a chloroalkene dipeptide isostere (CADI) are reported. In this synthesis, Fmoc- or Boc-protected carboxylic acids …
Number of citations: 4 pubs.acs.org
S Dutt, C Wilch, T Gersthagen, C Wölper… - European Journal of …, 2013 - Wiley Online Library
… KAA (H-Lys-Ala-Ala-OH) builds bacterial cell walls,23 KLVFF (H- Lys-Leu-Val-Phe-Phe-OH) is the central hydrophobic cluster (CHC) within the Aβ sequence,24 which is discussed as a …
L Saucede - 2006 - infoscience.epfl.ch
Despite of considerable progress in the research at the interface of Chemistry, Biology and Medicine, neurodegenerative diseases affect more and more seriously our ageing population …
Number of citations: 0 infoscience.epfl.ch
L SAUCEDE - 2006 - infoscience.epfl.ch
A l’heure des grandes avancées scientifiques et médicales, les maladies neurodégénératives touchent de plus en plus nos populations vieillissantes et demeurent un challenge …
Number of citations: 2 infoscience.epfl.ch
T Pospišil - 2017 - repository.biotech.uniri.hr
Klasičnim sintetskim metodama peptidne kemije u otopini sintetizirana je serija novih peptidomimetika, tripeptidnih derivata koji u svojoj strukturi sadrţe različite kombinacije …
Number of citations: 3 repository.biotech.uniri.hr

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